molecular formula C10H12O3 B1646957 Methyl 3-(methoxymethyl)benzoate CAS No. 1515-87-3

Methyl 3-(methoxymethyl)benzoate

Cat. No.: B1646957
CAS No.: 1515-87-3
M. Wt: 180.2 g/mol
InChI Key: QKBHEZBYHDVOTM-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and an additional methoxymethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methoxymethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-(methoxymethyl)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(Methoxymethyl)benzoic acid.

    Reduction: 3-(Methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl 3-(methoxymethyl)benzoate can be compared with other similar compounds such as:

    Methyl benzoate: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.

    Methyl 3-methoxybenzoate: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.

    Ethyl 3-(methoxymethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it suitable for a wide range of applications in synthesis and industry.

Biological Activity

Methyl 3-(methoxymethyl)benzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol

The compound features a methoxy group and a methoxymethyl group attached to the benzene ring, which may influence its biological activity.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Bacillus subtilisSignificant inhibition

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antifungal Activity

This compound also exhibits antifungal properties. Research indicates its effectiveness against several fungal strains:

Fungi Activity Reference
Candida albicansInhibition of hyphal growth
Aspergillus nigerSignificant antifungal activity

The compound's ability to disrupt fungal cell membranes contributes to its antifungal efficacy.

3. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

  • Mechanism : The compound may inhibit the NF-κB signaling pathway, reducing the expression of inflammatory mediators.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating strong potential for therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Antifungal Applications

In another investigation focusing on antifungal applications, this compound was tested against Candida albicans. The results showed a reduction in biofilm formation by 70% at a concentration of 100 µg/mL, highlighting its potential utility in managing candidiasis.

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 3-(methoxymethyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3-(methoxymethyl)benzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. For higher yields, consider using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
Key Considerations:

  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is effective for isolating the ester .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.5 equiv. of methanol) to suppress side reactions.

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the ester group (δ ~3.8–4.0 ppm for methoxy protons) and aromatic substitution patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time .

Basic Question: What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Organic Synthesis: Acts as a precursor for complex molecules (e.g., triazine derivatives) via nucleophilic substitution or cross-coupling reactions .
  • Medicinal Chemistry: Serves as a scaffold for drug candidates targeting enzymes (e.g., esterases) due to its hydrolyzable ester group .
  • Materials Science: Investigated for polymer modification or liquid crystal synthesis owing to its aromatic and flexible methoxymethyl substituent .

Advanced Question: How does the methoxymethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The methoxymethyl group (-OCH₂OCH₃) introduces steric hindrance and electronic effects:

  • Steric Effects: Hinders nucleophilic attack at the ester carbonyl, favoring meta-substitution .
  • Electronic Effects: The electron-donating methoxy group stabilizes intermediates in SN2 mechanisms, as shown in kinetic studies of analogous compounds .
    Experimental Design:
  • Compare reaction rates with/without the methoxymethyl group using kinetic profiling (e.g., UV-Vis monitoring).
  • Use computational tools (DFT) to model transition states and charge distribution .

Advanced Question: What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Conflicting stability data often arise from hydrolysis kinetics. To address this:

Controlled Hydrolysis Studies:

  • Conduct pH-dependent stability assays (pH 2–12) at 25°C and 37°C.
  • Quantify degradation products (e.g., 3-(methoxymethyl)benzoic acid) via LC-MS .

Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid ionic strength artifacts .

Statistical Validation: Apply ANOVA to compare degradation rates across replicates and identify outliers .

Advanced Question: How can researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Test derivatives against esterases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in mammalian cells .
  • SAR Analysis: Synthesize analogs with modified methoxymethyl or ester groups and correlate structural changes with bioactivity .

Advanced Question: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Solvent Selection: Replace DMF (toxic) with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
  • Safety Protocols: Implement engineering controls (e.g., fume hoods) and PPE guidelines per OSHA standards due to volatile intermediates .
  • Batch Consistency: Optimize stirring rate and temperature gradients to ensure uniform mixing in reactors >1 L .

Properties

IUPAC Name

methyl 3-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHEZBYHDVOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 15 g (65.5 mmol) of methyl 3-(bromomethyl)benzoate in 20 mL of anhydrous MeOH is added dropwise, at room temperature, a solution of sodium methoxide in MeOH, prepared beforehand from 2.25 g (98.2 mmol) of sodium in 65 mL of MeOH. The reaction medium is then heated for 4 hours at 65° C. and then concentrated under reduced pressure, taken up in 500 mL of DCM, washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. 7.8 g of methyl 3-(methoxymethyl)benzoate are obtained in the form of an oil, which is used without further purification in the following step.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromomethyl-benzoic acid methyl ester (556 mg, 2.4 mmol) and potassium carbonate (670 mg, 4.9 mmol) in methanol (10 ml) and tetrathydrofuran (10 ml) was heated at 55° C. for 2 h. After cooling, the reaction mixture was diluted with water and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. After drying in vacuo, 3-methoxymethyl-benzoic acid methyl ester (436 mg, quantitative) was isolated as a white solid. 1H NMR (CDCl3), δ (ppm): 8.01 (s, 1H), 7.98 (d, 1H), 7.55 (d, 1H), 7.43 (t, 1H), 4.50 (s, 2H), 3.92 (s, 3H), 3.41 (s, 3H).
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-(methoxymethyl)benzoate
Methyl 3-(methoxymethyl)benzoate
Methyl 3-(methoxymethyl)benzoate
Methyl 3-(methoxymethyl)benzoate
Methyl 3-(methoxymethyl)benzoate
Methyl 3-(methoxymethyl)benzoate

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